1-Bromoanthracene
Overview
Description
1-Bromoanthracene is an organic compound with the molecular formula C14H9Br . It is a brominated derivative of anthracene .
Molecular Structure Analysis
The molecular structure of 1-Bromoanthracene consists of a three-ring anthracene core with a bromine atom attached . The molecular weight is 257.13 Da .Chemical Reactions Analysis
1-Bromoanthracene has been studied for its photoreactivity. It undergoes photodimerization, a reaction where two molecules of 1-Bromoanthracene combine under the influence of light .Physical And Chemical Properties Analysis
1-Bromoanthracene is a solid substance . It has a density of 1.5±0.1 g/cm3 , a boiling point of 389.7±11.0 °C , and a melting point of 100 °C . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Photoreactivity and Photodimerization
Anthracenes, including 1-Bromoanthracene, are being utilized more and more often in chemistry and materials sciences due to their unique rigid molecular structure and photoreactivity . In particular, photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Photodimerization between the same anthracenes have been investigated and utilized in various fields .
Fabrication of Photoresponsive Materials
The photoreactivity of anthracenes, such as 1-Bromoanthracene, is used in the fabrication of photoresponsive materials . The photodimerization process can be controlled to create materials with specific properties .
Investigation of Photodimerization Processes
1-Bromoanthracene can be used in the investigation of photodimerization processes . By studying the photodimerization of different anthracenes under the same experimental conditions, a better understanding of these processes can be achieved .
Development of Mix-Anthracene-Based Materials
The study of photodimerization processes using 1-Bromoanthracene can facilitate the rational photofabrication of mix-anthracene-based materials . These materials are of crucial importance in the field of polymer and material sciences .
Synthesis of Anthracene-Based Derivatives
1-Bromoanthracene can be used in the synthesis of anthracene-based derivatives . These derivatives can be synthesized by the Suzuki/Sonogashira cross-coupling reactions .
Study of Photophysical Properties
1-Bromoanthracene can be used to study the influence of chromophore arrangement on the photophysical properties . This systematic study can lead to a better understanding of the photophysical properties of anthracene derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon . The primary targets of 1-Bromoanthracene are organic chromophores . These chromophores play a crucial role in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Mode of Action
1-Bromoanthracene interacts with its targets primarily through photophysical processes . Substituting anthracene at the 9- and 10-positions can drastically alter the probability of these transitions . For example, 9,10-dimethylanthracene has a fluorescence quantum yield of about 70%, a consequence of the high intersystem crossing rate and a triplet yield of approximately 70% .
Biochemical Pathways
Anthracene and its derivatives have been extensively studied in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .
Pharmacokinetics
It’s known that bromoanthracenes have become increasingly important in the synthesis of anthracene derivatives .
Result of Action
The result of 1-Bromoanthracene’s action is primarily observed in its photophysical properties. For instance, when 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products .
Action Environment
The action, efficacy, and stability of 1-Bromoanthracene can be influenced by various environmental factors. For instance, the photolysis of 1-Bromoanthracene can be affected by the solvent used, light intensity, and temperature .
properties
IUPAC Name |
1-bromoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJLKOCNKJERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501490 | |
Record name | 1-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromoanthracene | |
CAS RN |
7397-92-4 | |
Record name | 1-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?
A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded 1-bromoanthracene. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.
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